3-Deoxyaphidicolin

Vue d'ensemble

Description

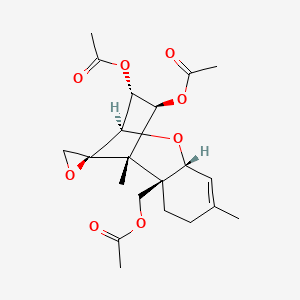

3-Deoxyaphidicolin is a natural product found in Pleospora bjoerlingii with data available.

Applications De Recherche Scientifique

Inhibition of Eukaryotic DNA Synthesis

3-Deoxyaphidicolin has been identified as a specific inhibitor of eukaryotic DNA synthesis, particularly targeting DNA polymerase alpha. Studies have shown that it markedly inhibits in vivo DNA synthesis in sea urchin embryos and HeLa cells without affecting RNA and protein syntheses. This selective inhibition makes this compound a valuable tool in the study of DNA replication and cell division processes in eukaryotic cells (Haraguchi et al., 1983).

Antioxidant Activity Analysis

Although not directly related to this compound, studies on antioxidant activities are relevant in the broader context of examining the properties of similar compounds. Methods like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) are critical in assessing the antioxidant activity of compounds. These methods are significant in evaluating the therapeutic potential of compounds with antioxidant properties, which could include analogs or derivatives of this compound (Munteanu & Apetrei, 2021).

Anticancer Potential

Research has demonstrated that 3-deoxyanthocyanidins, structurally related to this compound, exhibit significant cytotoxic effects on human cancer cells. This suggests a potential use of this compound or its derivatives in the development of anticancer therapies. The ability of these compounds to induce cell death in cancer cells underlines their significance in cancer research (Shih et al., 2007).

Propriétés

IUPAC Name |

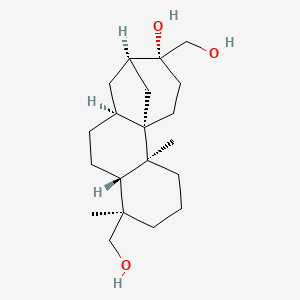

(1S,2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWTVINEPPOCLA-DTMQFJJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85483-00-7 | |

| Record name | 3-Deoxyaphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085483007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3-Deoxyaphidicolin?

A1: this compound is a potent and selective inhibitor of eukaryotic DNA polymerase alpha (Pol α) [1, 2, 3]. It acts by competitively binding to the enzyme's active site, preventing the incorporation of deoxycytidine triphosphate (dCTP) into the growing DNA strand [1, 2]. This inhibition disrupts DNA synthesis and consequently, cell division.

Q2: What are the potential applications of this compound?

A2: Due to its specific inhibition of DNA polymerase alpha, this compound serves as a valuable tool in research:

Q3: How is this compound produced?

A3: this compound can be obtained through:

Q4: What are the limitations of current research on this compound?

A4: While research highlights the potential of this compound, several aspects require further investigation:

- : Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate.

- : Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase a, this compound and aphidicoln-17-monoacetate.

- : this compound and Aphidi-colin Analogues as Phytotoxins from Phoma betae

- : Obtenção de derivados dos terpenos enidrina e afidicolina por biotransformação e semi-síntese e avaliação da atividade leishmanicida

- : Total Biosynthesis of Diterpene Aphidicolin, a Specific Inhibitor of DNA Polymerase α: Heterologous Expression of Four Biosynthetic Genes in Aspergillus oryzae

- : Phytotoxicity of the New Metabolites Produced by Phoma betae, the Cause of Phoma Root Rot and Leaf Spot in Sugar Beet (Beta vulgaris L.)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)

![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)

![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)

![[(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253782.png)

![(1R,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1253783.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)

![methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1253788.png)

![(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione](/img/structure/B1253789.png)

![Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide](/img/structure/B1253790.png)